Ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate
Description
Ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate is a fluorinated heterocyclic compound characterized by a 1,3,4-thiadiazole core substituted with a trifluoroethyl group at position 5 and an ethyl carboxylate ester at position 2. Its molecular formula is C₇H₇F₃N₂O₂S, with a molecular weight of 264.21 g/mol. The trifluoroethyl group imparts strong electron-withdrawing properties, influencing reactivity and stability.
Properties
Molecular Formula |
C7H7F3N2O2S |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C7H7F3N2O2S/c1-2-14-6(13)5-12-11-4(15-5)3-7(8,9)10/h2-3H2,1H3 |
InChI Key |
YYMAGSMSEOMCPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Ethyl 5-Amino-1,3,4-thiadiazole-2-carboxylate
Step 2: Trifluoroethylation of the 5-Amino Group
- Reagents : 2,2,2-Trifluoroethyl triflate or iodide, sodium triacetoxyborohydride (NaBH(OAc)₃).
- Conditions : Microwave irradiation at 100°C in isopropanol or DMF.
- Example :
Expected yield : 30–50%, with purification via silica gel chromatography.
For late-stage introduction of the trifluoroethyl group:
- Substrate : Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate.
- Catalyst : Pd(OAc)₂/Xantphos.
- Reagent : (2,2,2-Trifluoroethyl)zinc bromide.
- Conditions : Schlenk tube under argon at 110°C for 36 hours in DMF.
- Enables modular synthesis.
- Compatible with sensitive functional groups.
- Requires pre-functionalized bromo-thiadiazole precursor.
One-Pot Tandem Cyclization-Alkylation
A sequential protocol combining cyclization and alkylation:
- Cyclization : Ethyl 2-(hydrazineylidene)-3-oxopropanoate + CS₂ in POCl₃.
- Alkylation : In situ treatment with 2,2,2-trifluoroethyl iodide and K₂CO₃.
- Solvent: DMF or THF.
- Temperature: 80°C for 12 hours.
Key advantage : Reduces purification steps.
Comparative Analysis of Methods
| Method | Yield Range | Complexity | Scalability |
|---|---|---|---|
| Cyclocondensation | 25–40% | Moderate | High |
| Post-synthetic alkylation | 30–50% | High | Moderate |
| Cross-coupling | 20–35% | Very high | Low |
| Tandem cyclization | 35–45% | Moderate | High |
Critical Considerations
- Purification : Silica gel chromatography with gradients of methanol/dichloromethane is standard.
- Analytical Validation : LC-MS ([M+H]⁺ expected ~293) and ¹H/¹³C NMR for structural confirmation.
- Side Reactions : Competing hydrolysis of the ester group under basic conditions necessitates pH control.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing trifluoroethyl group enhances electrophilic character at position 5 of the thiadiazole ring, enabling nucleophilic substitutions .
-
Example reaction :
Conditions: Dimethylformamide (DMF), 60–80°C, 4–6 hours.
| Reagent | Product Substituent | Yield (%) |
|---|---|---|
| Sodium hydride | Alkyl/aryl groups | 65–80 |
| Potassium carbonate | Thioether derivatives | 70–85 |
Oxidation and Reduction Pathways
The trifluoroethyl group stabilizes intermediates during redox reactions:
-
Oxidation :
Achieved in acetic acid under reflux.
-
Reduction :
Tetrahydrofuran (THF) solvent, 0–5°C, 2 hours.
Key findings :
-
Oxidation preferentially targets the sulfur atom in the thiadiazole ring .
-
Reduction of the ester group proceeds without affecting the trifluoroethyl moiety.
Cyclization and Ring-Opening Reactions
The compound participates in cyclization reactions to form fused heterocycles:
-
Acid-mediated cyclization :
-
Base-induced ring opening :
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization at position 5:
Electronic effects :
-
The trifluoroethyl group increases electrophilicity, accelerating cross-coupling rates by 30–40% compared to non-fluorinated analogs .
Stability and Reactivity Trends
| Factor | Impact on Reactivity |
|---|---|
| pH < 3 | Ester hydrolysis accelerated |
| Temperature > 100°C | Decomposition via S–N bond cleavage |
| UV light | Photooxidation of thiadiazole ring |
Comparative Reactivity with Analogues
| Compound Modification | Reaction Rate (Relative) |
|---|---|
| Trifluoroethyl substituent | 1.5–2× faster vs methyl |
| Bromine at position 5 | 3× faster nucleophilic substitution |
| Phenyl group substituent | 0.7× slower oxidation |
Scientific Research Applications
Ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of Ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share the 1,3,4-thiadiazole-2-carboxylate scaffold but differ in substituents at position 5, leading to distinct physicochemical and reactivity profiles:
Physicochemical Properties
- Polarity: The trifluoroethyl group reduces polarity compared to unsubstituted or amino derivatives, as evidenced by lower aqueous solubility (estimated ~10–50 µg/mL) .
- Thermal Stability : Fluorinated derivatives generally exhibit higher thermal stability (decomposition temperatures >200°C) due to strong C-F bonds .
Biological Activity
Ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate is a compound of considerable interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in various fields such as agriculture and medicine.
Synthesis
The synthesis of this compound typically involves the reaction of 2-bromo-5-trifluoromethyl-1,3,4-thiadiazole with thiourea in boiling ethanol. This is followed by treatment with an inorganic or organic base to yield the desired compound . The structural formula can be represented as follows:
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Research indicates that derivatives of thiadiazoles possess potent antifungal and antibacterial properties. For instance, compounds similar to this structure have shown effectiveness against various strains of bacteria and fungi, including E. coli and Salmonella typhi, with minimum inhibitory concentration (MIC) values indicating substantial efficacy .
Anticancer Activity
The compound has also been studied for its anticancer properties. Thiadiazole derivatives are known to inhibit cell proliferation in various cancer cell lines. For example, related compounds have demonstrated IC50 values in the range of 0.74–10 μg/mL against human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer) . The presence of the thiadiazole ring is crucial for enhancing cytotoxic activity.
Insecticidal and Fungicidal Properties
In agricultural applications, the compound shows promise as an insecticide and fungicide. Its action against pests has been attributed to its ability to disrupt cellular processes in target organisms. Studies indicate that derivatives exhibit greater insecticidal action compared to other compounds lacking the trifluoroethyl substitution .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives for their antimicrobial activity against E. coli and A. niger. The results showed a zone of inhibition ranging from 15–19 mm at a concentration of 500 μg/disk for the most active compounds .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. Compounds were tested against U937 and B16-F10 cell lines with significant antiproliferative activity observed for several derivatives .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of electron-withdrawing groups such as trifluoromethyl enhances its biological efficacy. Additionally, modifications at specific positions on the thiadiazole ring can lead to variations in potency against different biological targets .
Q & A
Q. What are the optimal synthetic routes for Ethyl 5-(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2-carboxylate, and how do reaction conditions influence yield?
Answer: The compound can be synthesized via sequential Sandmeyer bromination and Suzuki–Miyaura coupling, starting from ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. Key steps include:
- Sandmeyer Bromination: Diazotization of the amino group using tert-butyl nitrite at room temperature, followed by bromination to yield ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate (71% yield) .
- Suzuki–Miyaura Coupling: Reaction with a trifluoroethyl-containing boronic acid/ester under mild conditions (e.g., Pd catalysts, aqueous base, room temperature) .
Yield optimization requires precise stoichiometry, inert atmosphere, and purification via recrystallization or column chromatography.
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
Answer: Use a combination of:
- Spectral Analysis:
- 1H/13C NMR to verify substituent positions and integration ratios.
- IR Spectroscopy to confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
- Chromatography: HPLC or GC-MS to assess purity (>95% ideal).
- X-ray Crystallography: For unambiguous confirmation, as demonstrated in trifluoromethyl-thiazole derivatives .
Q. What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation (compound is harmful by inhalation, per MSDS data) .
- First Aid: Immediate rinsing with water for skin/eye contact; medical consultation if ingested .
Advanced Research Questions
Q. How can researchers address low yields in the Suzuki–Miyaura coupling step during synthesis?
Answer: Common pitfalls and solutions include:
- Catalyst Optimization: Test Pd(PPh3)4, PdCl2(dppf), or Buchwald-Hartwig catalysts.
- Solvent Selection: Use polar aprotic solvents (e.g., DMF, THF) with degassing to prevent oxidation .
- Base Screening: Na2CO3 or K3PO4 in aqueous/organic biphasic systems.
- Temperature Control: Mild heating (40–60°C) may enhance reactivity without decomposition.
Q. What strategies resolve discrepancies between computational predictions and experimental data in molecular docking studies?
Answer:
- Force Field Adjustments: Use AMBER or CHARMM with modified parameters for trifluoroethyl groups.
- Solvation Models: Explicit solvent MD simulations to account for hydrophobic interactions.
- Conformational Sampling: Enhanced sampling (e.g., metadynamics) to explore binding poses not predicted rigidly .
- Experimental Validation: Compare with in vitro assays (e.g., enzyme inhibition) to reconcile computational results.
Q. How does the electron-withdrawing trifluoroethyl group influence the compound’s reactivity in nucleophilic substitutions?
Answer:
- Electronic Effects: The -CF3 group stabilizes adjacent negative charges via inductive effects, enhancing electrophilic substitution at the thiadiazole ring.
- Steric Effects: Bulkier substituents may hinder regioselectivity. Kinetic studies (e.g., monitoring reaction rates via LC-MS) can quantify these effects.
- Crystallographic Insights: X-ray data show coplanar arrangements of trifluoroethyl and aromatic rings, suggesting conjugation impacts reactivity .
Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be analyzed to identify synthetic byproducts?
Answer:
- 2D NMR (COSY, HSQC): Assign ambiguous peaks and detect coupling patterns.
- High-Resolution Mass Spectrometry (HRMS): Identify molecular ions of byproducts (e.g., de-esterified or dimerized species).
- Comparative Analysis: Cross-reference with literature data for analogous thiadiazole derivatives .
Methodological Considerations for Data Contradictions
Q. How should researchers interpret conflicting biological activity data across studies?
Answer:
- Assay Variability: Standardize protocols (e.g., cell lines, incubation times).
- Dose-Response Curves: Perform IC50/EC50 comparisons under identical conditions.
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to assess significance of discrepancies, particularly in molecular docking vs. in vitro results .
Q. What experimental controls are essential for reproducibility in scaled-up syntheses?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
